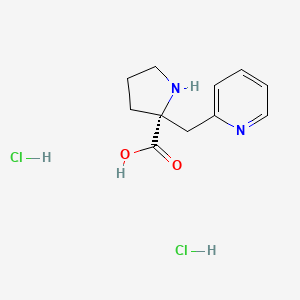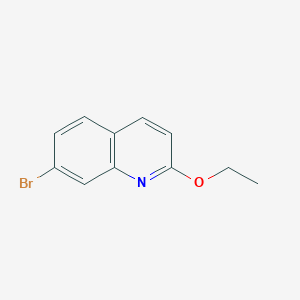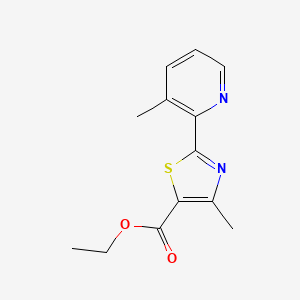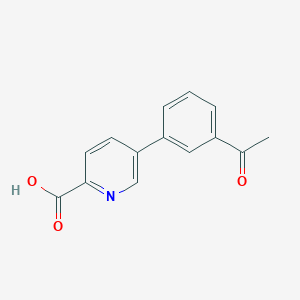
5-(2,4-Dimethoxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethoxyphenyl)picolinic acid, 95% (DMPPA) is an organic compound that is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and as a reagent in chemical and biochemical experiments. DMPPA has been studied extensively and has demonstrated a wide range of biological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including as a reagent in chemical and biochemical experiments, as an intermediate in the synthesis of pharmaceuticals, and as a chromogenic agent in immunoassays and other analytical techniques. 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% has also been used in the study of enzyme kinetics and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as proteases and kinases, and modulates their activity. 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% has also been shown to interact with certain proteins, such as the cytochrome P450 enzymes, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% have been studied extensively. The compound has been shown to modulate the activity of enzymes involved in metabolic pathways and to modulate the activity of proteins involved in signal transduction pathways. 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% has also been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% is soluble in a variety of solvents, making it ideal for use in a variety of experiments. However, the compound is also relatively unstable, and it can degrade over time if not properly stored.
Zukünftige Richtungen
The potential future directions for research on 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% are numerous. Further studies are needed to better understand the mechanism of action of the compound and to identify new applications for it. Additionally, studies are needed to identify new methods of synthesis and to optimize existing methods. Finally, further studies are needed to explore the potential therapeutic applications of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% and to identify potential adverse effects.
Synthesemethoden
The synthesis of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% can be achieved through a variety of methods. The most common method involves the reaction of phenylacetic acid with 2,4-dimethoxyphenol in the presence of an acid catalyst. The reaction is typically carried out at a temperature of around 100°C and yields 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% as the primary product. Other methods of synthesis have also been reported, including the reaction of 2,4-dimethoxyphenol with formic acid in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
5-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-4-5-11(13(7-10)19-2)9-3-6-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCSUWUYIOJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679314 |
Source


|
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242339-05-4 |
Source


|
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)


![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)





